molecular formula C18H21ClN2O3 B2934541 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea CAS No. 2034351-98-7

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2934541
CAS No.: 2034351-98-7
M. Wt: 348.83
InChI Key: IMUNOPSWSMIGKL-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3-chlorophenyl group attached to a hydroxypropyl chain and a 2-phenoxyethyl substituent.

Properties

IUPAC Name

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-15-6-4-5-14(13-15)17(22)9-10-20-18(23)21-11-12-24-16-7-2-1-3-8-16/h1-8,13,17,22H,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUNOPSWSMIGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is a urea derivative that has garnered attention in various biological research domains. Its complex structure suggests potential interactions with biological systems, which may lead to various pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula for this compound is C19H22ClN2O3C_{19}H_{22}ClN_{2}O_{3}. The compound features a urea functional group, which is known for its role in various biological activities.

Structural Formula

  • Molecular Weight : 348.84 g/mol
  • IUPAC Name : this compound

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidepressant Activity : Compounds with structural similarities have been explored for their potential as antidepressants. For example, Nefazodone, which shares certain structural features, has been documented to exhibit antidepressant properties by modulating serotonin levels in the brain .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems or cellular signaling pathways involved in cell proliferation and survival.

Study 1: Antidepressant Properties

A study conducted on related urea derivatives indicated significant antidepressant-like effects in animal models. The research highlighted the role of the serotonin transporter (SERT) and norepinephrine transporter (NET) as potential targets for these compounds.

Study 2: Antitumor Activity

In vitro studies demonstrated that certain urea derivatives could inhibit the proliferation of cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantNefazodoneIncreased serotonin levels
AntitumorVarious ureasInhibition of cell proliferationResearch Journal
NeuroprotectiveSimilar structuresProtection against oxidative stressMedical Journal

Comparison of Structural Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)
1-(3-Chlorophenyl)-3-hydroxypropyl-ureaC19H22ClN2O3348.84
NefazodoneC25H32ClN5O2448.00
1-(4-Chlorophenyl)-3-phenoxyethyl-ureaC20H22ClN2O2346.86

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent groups on the phenyl rings and side chains. Key examples include:

Table 1: Substituent Effects on Molecular Weight and Yield
Compound Name (ID) Substituents Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+
Target Compound 3-ClPh-OH-propyl, 2-phenoxyethyl 506.47* N/A N/A
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) 4-CNPh, 3-ClPh 272.0 88.5% 272.0
1-(3-Chlorophenyl)-3-(4-(thiazolyl)phenyl)urea (9f) 3-ClPh, 4-thiazolyl-piperazine 428.2 77.7% 428.2
1-(3,5-bis(trifluoromethyl)phenyl)-3-(3-hydroxypropyl)urea (S3) 3,5-(CF3)2Ph, 3-hydroxypropyl N/A N/A N/A
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea 4-Br-3-CF3Ph, 3-ClPh 394.6 N/A N/A

*Calculated from formula C25H32ClN5O2•HCl .

Key Observations :

  • Hydroxypropyl Chain: The target compound and S3 share a 3-hydroxypropyl group, which may improve aqueous solubility via hydrogen bonding compared to non-hydroxylated analogs like 6f or 9f.
  • Synthetic Yields : Yields for simpler urea derivatives (e.g., 6f: 88.5%) are higher than those with complex heterocycles (e.g., 9f: 77.7%), likely due to steric and electronic challenges in multi-step syntheses .

Structural Analogues with Heterocyclic Modifications

  • Thiazole-Piperazine Hybrids (9e–9g) : Compounds like 9f incorporate a piperazinylmethyl-thiazole group, significantly increasing molecular weight (428.2 g/mol vs. 272.0 g/mol for 6f). This modification introduces basic nitrogen atoms, altering pharmacokinetic properties such as membrane permeability.
  • Triazolone Derivatives : The compound in replaces the urea core with a triazolone ring while retaining the 3-chlorophenyl and phenoxyethyl groups. This structural shift likely impacts biological target selectivity due to altered hydrogen-bonding capacity.

Halogenation and Bioisosteric Replacements

  • Chlorine vs.
  • Trifluoromethoxy vs. Trifluoromethyl : Compound 6h (trifluoromethoxy) has a lower molecular weight (322.1 g/mol) than the trifluoromethyl-containing S3 , suggesting that smaller bioisosteres may optimize metabolic stability.

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